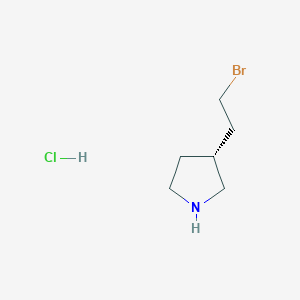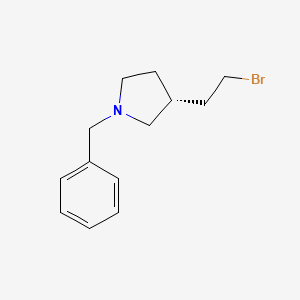
(R)-1-benzyl-3-(2-bromoethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyl group at the 1-position and a 2-bromoethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the 2-Bromoethyl Group: The 2-bromoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethanol or 2-bromoethylamine.
Industrial Production Methods: Industrial production methods for ®-1-benzyl-3-(2-bromoethyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反应分析
Types of Reactions: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include derivatives with new functional groups replacing the bromoethyl group.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include the corresponding ethyl-substituted pyrrolidine.
科学研究应用
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biological molecules.
相似化合物的比较
®-1-Benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-hydroxyethyl)pyrrolidine: Similar structure but with a hydroxyethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-iodoethyl)pyrrolidine: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Uniqueness: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization compared to its chloro, hydroxy, and iodo analogs.
属性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
(3R)-1-benzyl-3-(2-bromoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI 键 |
XZCHWGJKCVLKTL-ZDUSSCGKSA-N |
手性 SMILES |
C1CN(C[C@H]1CCBr)CC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1CCBr)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


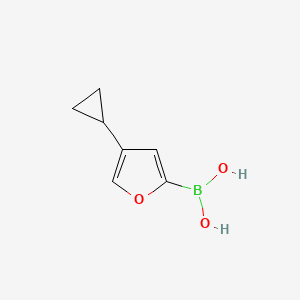
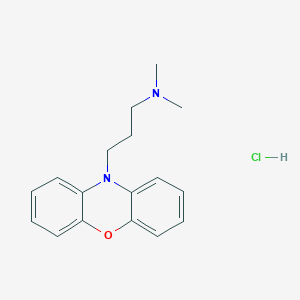
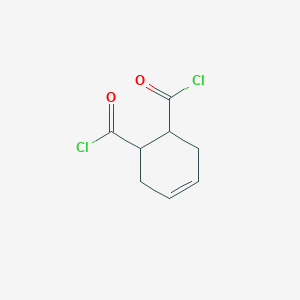

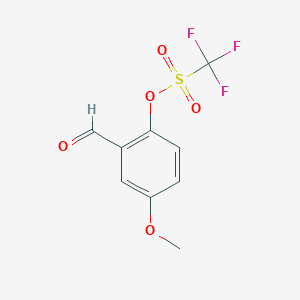
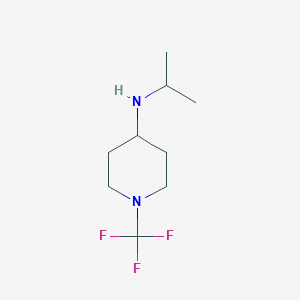
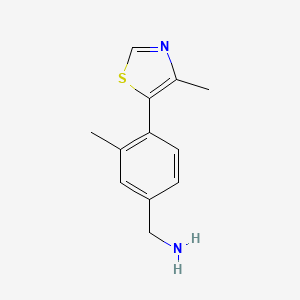
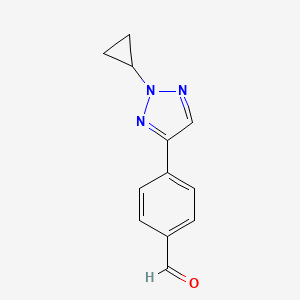
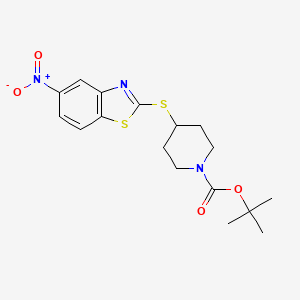
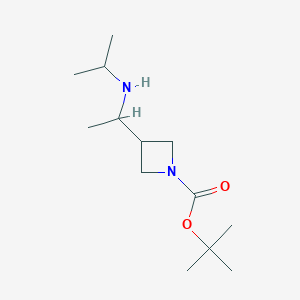
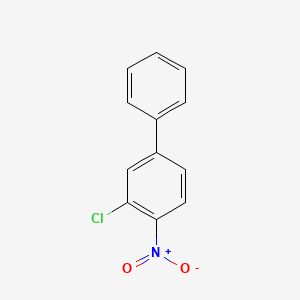

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
